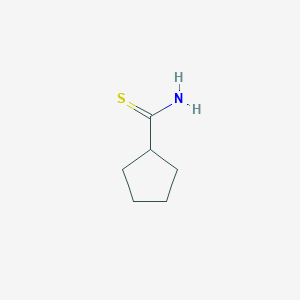

Cyclopentanecarbothioamide

Description

Evolution of Thioamide Chemistry and its Relevance to Cyclopentanecarbothioamide

The study of thioamides, the class of compounds to which this compound belongs, has a rich history. Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. researchgate.net This substitution imparts distinct physical and chemical properties. nih.gov Thioamides are generally less polar and more reactive than their corresponding amides. nih.govdokumen.pub The carbon-sulfur double bond (C=S) is weaker and longer than the carbon-oxygen double bond (C=O) in amides, making thioamides useful as reactive intermediates in organic synthesis. nih.gov

Historically, the synthesis of thioamides was often achieved through the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent. researchgate.net More contemporary methods have been developed to offer milder conditions and broader functional group tolerance. One such method is the thio-Ritter-type reaction, which allows for the synthesis of thioamides from alkyl bromides, nitriles, and hydrogen sulfide (B99878). rsc.org

The relevance of this evolved chemistry to this compound is direct. Modern synthetic routes provide efficient access to this specific molecule. For instance, it can be prepared from cyclopentane (B165970) carboxamide. chemicalbook.com Another documented synthesis involves reacting cyclopentyl bromide with nitriles and hydrogen sulfide. rsc.org The availability of these robust synthetic methods has been crucial for enabling the exploration of this compound in further chemical applications. The unique reactivity of its thioamide group, a result of the fundamental principles of thioamide chemistry, makes it a versatile precursor for more complex molecular architectures. dokumen.pub

Current Research Landscape of this compound and its Derivatives

The contemporary research landscape for this compound is primarily centered on its utility as a synthetic intermediate in medicinal chemistry and materials science. It serves as a key starting material for the synthesis of various heterocyclic compounds and potential therapeutic agents.

A significant area of application is in the synthesis of kinase inhibitors. Research has shown that this compound is used as a reactant in the preparation of substituted nicotinimide inhibitors of Bruton's Tyrosine Kinase (BTK). google.com BTK is a validated target in the treatment of B-cell malignancies and autoimmune diseases. google.comgoogleapis.com In these synthetic schemes, this compound is reacted with other molecules, such as ethyl 2-bromo-3-oxo-3-(4-phenoxyphenyl)propanoate, to construct the core structures of these complex inhibitors. google.comgoogleapis.com

Furthermore, this compound and its derivatives have been identified as potential inhibitors of glutaminyl cyclase (QC). epo.org QC is an enzyme involved in the post-translational modification of proteins and has been implicated in the pathology of neurodegenerative diseases. epo.org

The investigation is not limited to the parent compound. Derivatives such as 1-[(Aminocarbonyl)amino]this compound and 2-(Tert-butoxycarbonylamino)this compound are also subjects of research, indicating an exploration of the chemical space around the this compound scaffold for various applications. chemsrc.com

Below are tables detailing the chemical properties of this compound and its role in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 42202-73-3 | sigmaaldrich.com |

| Molecular Formula | C₆H₁₁NS | sigmaaldrich.com |

| Molecular Weight | 129.23 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 140.0 - 141.0 °C | epo.org |

| InChI Key | WJWCBZIJPAIHLU-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Synthetic Research Applications of this compound

| Application Area | Role of this compound | Target Molecule/Class | Reference |

|---|---|---|---|

| Kinase Inhibition | Reactant/Intermediate | Substituted Nicotinimide BTK Inhibitors | google.com |

| Enzyme Inhibition | Precursor | Glutaminyl Cyclase (QC) Inhibitors | epo.org |

| Heterocyclic Synthesis | Precursor | (2-Cyclopentylthiazol-5-yl)methanol | chemicalbook.com |

Broader Implications of this compound Research in Chemical Science

The research focused on this compound has broader implications for the field of chemical science, particularly in organic synthesis and medicinal chemistry. The exploration of this compound and its reactions contributes to the expanding toolbox available to chemists for constructing complex molecules.

Its use as a building block for synthesizing potential therapeutics, such as BTK and QC inhibitors, underscores the importance of simple, well-characterized molecules as starting points in drug discovery pipelines. googleapis.comepo.org The successful incorporation of the this compound moiety into larger, biologically active compounds validates the synthetic strategies employed and encourages further investigation into thioamides as key intermediates.

Moreover, the study of this compound contributes to a deeper understanding of the reactivity and utility of the thioamide functional group. nih.govdokumen.pub As a relatively simple exemplar of its class, it provides a clear model for studying reactions like heterocycle formation, which are fundamental transformations in organic chemistry. The continued investigation into the synthesis and application of this compound and its derivatives is likely to lead to the discovery of new reactions and novel compounds with diverse applications in science and technology.

Structure

3D Structure

Propriétés

IUPAC Name |

cyclopentanecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWCBZIJPAIHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622837 | |

| Record name | Cyclopentanecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42202-73-3 | |

| Record name | Cyclopentanecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclopentanecarbothioamide and Its Analogues

Synthetic Pathways for Cyclopentanecarbothioamide Core Structure

The synthesis of the fundamental this compound structure can be achieved through several distinct and effective pathways. These routes include specialized named reactions, strategic ring-formation techniques, and methods for introducing the key sulfur atom.

Thio-Ritter Type Reactions in this compound Synthesis

A novel and direct approach to synthesizing thioamides, including this compound, is through a thio-Ritter-type reaction. rsc.org This transformation involves the reaction of alkyl bromides, nitriles, and hydrogen sulfide (B99878). rsc.org In a specific application of this method, this compound was prepared according to a general procedure, resulting in a 65% yield. rsc.org The reaction mechanism is proposed to involve the formation of a nitrilium ion intermediate from the reaction of a carbenium ion (generated from the alkyl halide) with a nitrile. organic-chemistry.orgnih.gov This intermediate is then trapped by hydrogen sulfide to yield the final thioamide product. rsc.org The process is valued for its operational simplicity and use of readily available starting materials. rsc.org

Key features of this reaction include the use of a nitronium salt such as NO₂BF₄ to facilitate the formation of the initial carbocation from an alkyl precursor. rsc.org The reaction conditions are typically mild, proceeding under an argon atmosphere. rsc.org

Strategic Cyclization Approaches for the Cyclopentane (B165970) Moiety

The construction of the cyclopentane ring itself is a fundamental aspect of organic synthesis, with numerous strategies available that can generate precursors for this compound. baranlab.org These methods focus on creating the five-membered ring, which can then be further functionalized.

One powerful strategy is the [3+2] cycloaddition reaction . Palladium-catalyzed [3+2] reactions using twofold C(sp³)–H activation have been developed to create cyclopentane structures from simple aliphatic amides and maleimides. bohrium.com This method generates highly substituted cyclopentane products diastereoselectively. bohrium.com

Radical cyclization presents another effective route. Metal-hydride hydrogen atom transfer (MHAT) reactions can initiate the cyclization of appropriate substrates to form cyclopropane (B1198618) rings, and similar principles can be applied to form five-membered rings. rsc.org

Intramolecular condensation reactions , such as the aldol (B89426) condensation, are classic and reliable methods for forming cyclic structures. baranlab.org For instance, a 1,5-dicarbonyl compound can undergo an intramolecular aldol reaction to form a cyclopentenone, which can subsequently be reduced and converted to the desired scaffold.

These cyclization strategies typically yield cyclopentane derivatives such as cyclopentanecarboxylic acid or cyclopentanecarboxamide (B1346233), which serve as direct precursors for the final thioamide.

Integration of Sulfur into Cyclopentane-based Scaffolds

The most common and direct method for synthesizing this compound is through the thionation of its corresponding amide, cyclopentanecarboxamide. googleapis.comchemicalbook.com This process involves the replacement of the oxygen atom of the amide group with a sulfur atom. mdpi.com

A widely used reagent for this transformation is Lawesson's reagent . In a typical procedure, cyclopentanecarboxamide is treated with Lawesson's reagent in a solvent like toluene (B28343) at an elevated temperature (e.g., 80 °C) under an inert atmosphere. googleapis.com The reaction mixture is then quenched with a basic solution, such as saturated sodium bicarbonate, to yield this compound. googleapis.com

Elemental sulfur can also be employed as the sulfur source under various conditions. mdpi.com For instance, reacting potassium acyltrifluoroborates with amines in the presence of elemental sulfur and sodium sulfide provides a mild, aqueous method for thioamide synthesis. chemistryviews.org While not specifically detailed for this compound, this represents a modern approach to sulfur integration. chemistryviews.org The Willgerodt–Kindler reaction, which uses elemental sulfur and an amine to convert a ketone to a thioamide, is another established method. mdpi.com

| Method | Precursor | Key Reagents | Typical Conditions | Reference |

| Thionation | Cyclopentanecarboxamide | Lawesson's Reagent | Toluene, 80 °C, N₂ atmosphere | googleapis.com |

| Thio-Ritter Reaction | Cyclopentyl bromide | Nitrile, H₂S, NO₂BF₄ | Acetonitrile, 45 °C | rsc.org |

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, it can be modified to produce a wide range of analogues. These strategies involve either synthesizing derivatives from substituted precursors or using the thioamide as a building block for more complex heterocyclic systems.

Synthesis of Substituted this compound Analogues

Substituted analogues of this compound can be prepared by employing derivatized starting materials in the synthetic pathways described above. For example, using a substituted cyclopentanecarboxamide in a thionation reaction with Lawesson's reagent would yield the corresponding substituted this compound. googleapis.com The flexibility of this approach allows for the introduction of various functional groups onto the cyclopentane ring. epo.org

Similarly, the thio-Ritter reaction can accommodate a broad scope of substrates, enabling the synthesis of functionally diverse thioamides. rsc.org By starting with substituted alkyl bromides or nitriles, one can produce analogues with different substitution patterns.

The synthesis of azolecarboxamide derivatives for use as trkA inhibitors showcases how complex scaffolds incorporating thioamide-like structures are built from functionalized precursors. google.com These general principles of using substituted starting materials are directly applicable to the synthesis of this compound analogues.

Heterocyclic Annulation with this compound Precursors

The thioamide functional group is a versatile synthon for the construction of various sulfur- and nitrogen-containing heterocycles. mdpi.com this compound can serve as a key precursor in annulation reactions to form fused or substituted heterocyclic systems.

A primary example is the synthesis of thiazoles . The Hantzsch thiazole (B1198619) synthesis involves the reaction of a thioamide with an α-haloketone. By reacting this compound with an appropriate α-haloketone, one could synthesize 2-cyclopentyl-substituted thiazoles. A related method involves the condensation of thioamides with ethyl bromopyruvate to form 2,4-disubstituted thiazoles. mdpi.com These established methods highlight the potential of this compound as a building block in medicinal chemistry. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral molecules with high stereoselectivity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. msu.edu Stereoselective synthesis refers to the preferential formation of one stereoisomer over another. msu.edu For chiral derivatives of this compound, where chirality may be present on the cyclopentane ring or at an alpha-position, achieving high diastereoselectivity or enantioselectivity is crucial.

Strategies for stereoselective synthesis often involve the use of a chiral auxiliary, a chiral catalyst, or a chiral substrate. msu.edu Any reaction that establishes a new stereogenic center has the potential to be stereoselective. msu.edu For instance, an aldol reaction involving a chiral enolate derived from a cyclopentyl ketone could be a step towards a chiral this compound derivative, creating new chiral centers with potential diastereoselection. msu.edu

While specific examples for the stereoselective synthesis of this compound are not extensively documented, general principles of asymmetric synthesis are applicable. For example, the use of chiral auxiliaries attached to the nitrogen atom or the cyclopentane ring can direct the approach of reagents to one face of the molecule, leading to a preferred stereoisomer. Similarly, chiral catalysts, including metal complexes with chiral ligands or chiral organocatalysts, can create a chiral environment around the reactants, influencing the stereochemical outcome of the thioamide formation step. The development of such methods is essential for accessing enantiopure this compound derivatives for biological evaluation.

Recent advancements in asymmetric catalysis, such as Co(II)-based metalloradical catalysis, have enabled the stereoselective synthesis of various chiral cyclopropanes, demonstrating the power of catalysis in controlling stereochemistry. nih.gov Adapting such catalytic systems to reactions involving cyclopentyl substrates could provide a pathway to chiral this compound analogues.

Catalytic Approaches in this compound Synthesis

Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, milder reaction conditions, and improved selectivity, all of which align with the principles of green chemistry. kharagpurcollege.ac.in The development of catalytic methods for thioamide synthesis is an active area of research.

Transition metals have been employed as catalysts in a variety of reactions to form thioamides. One approach involves the palladium-catalyzed Suzuki-Miyaura coupling of thioamides with aryl boronic acids, which results in the formation of diaryl ketones via a desulfurative cross-coupling. nih.gov This reaction proceeds through a proposed palladium-carbene intermediate. nih.gov While this method transforms a pre-existing thioamide, other transition metal-catalyzed reactions focus on its direct synthesis.

For example, thioamides can be synthesized through the cross-coupling of Grignard reagents with N,N-dimethylthiocarbamoyl chloride, a reaction that can be catalyzed by transition metals. researchgate.net A notable palladium-catalyzed reaction involves the desulfurative coupling of thioureas or thioamides to generate metal-aminocarbene complexes in situ, which then undergo cross-coupling. nih.gov This strategy was successfully applied to the synthesis of various diaryl ketones from thioamides with good functional group tolerance, including halides, ketones, esters, and nitro groups. nih.gov Applying such a methodology to this compound could provide a route to cyclopentyl ketones.

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| PdCl₂(PPh₃)₂ | Thioamides, Aryl boronic acids | Diaryl ketones | Broad functional group tolerance; proceeds via carbene intermediate. | nih.gov |

| Palladium Complex | Thioamides, Aryl halides | α-Arylated thioamides | Reaction is specific to thioamides, not amides. | dokumen.pub |

| Copper Catalyst | Aryl thioacetamides | α-Keto thioamides | Oxidation of the α-position to the C=S group. | dokumen.pub |

This table summarizes transition metal-catalyzed transformations involving thioamides.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing complementary reactivity and selectivity to metal-based catalysts. In the context of thioamide synthesis, organocatalysts have been shown to improve reaction efficiency and selectivity. mdpi.com

For instance, imidazole (B134444) has been utilized as an organocatalyst (20 mol%) for the synthesis of thioamides from amines and sulfur in a green solvent system of H₂O:EtOH (1:1). researchgate.net This method offers mild reaction conditions, easy product isolation, and good to excellent yields (85–94%) without the need for column chromatography. researchgate.net Another approach involves the organocatalytic generation of difluorocarbene (:CF₂) under mild conditions for the S-difluoromethylation of secondary thioamides, preventing the decomposition of the starting material. nii.ac.jp Thioamide-based organocatalysts themselves have demonstrated improved yields and stereoselectivity in reactions like the addition of indoles to nitroalkenes compared to their amide counterparts. mdpi.com

| Organocatalyst | Reaction Type | Key Advantages | Reference |

| Imidazole | Thioamide synthesis from amines | Green solvent, mild conditions, high yields, no chromatography. | researchgate.net |

| N,N,N´,N´-tetramethyl-1,8-diaminonaphthalene | S-difluoromethylation of thioamides | Mild conditions, prevents substrate decomposition. | nii.ac.jp |

| Thioamide-Cinchona Alkaloid | Asymmetric catalysis | Improved yield and stereoselectivity over amide analogues. | mdpi.com |

This table highlights various organocatalytic methods relevant to thioamide synthesis and modification.

Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally benign conditions. The enzymatic synthesis of thioamides is a growing field. nih.govacs.org For example, the biosynthesis of the thioamide-containing natural product 6-thioguanine (B1684491) involves a two-enzyme system, YcfA and YcfC, which use cysteine as the sulfur source. nih.govresearchgate.net The mechanism involves the adenylation of the amide carbonyl by YcfA, followed by sulfur transfer. nih.govresearchgate.netresearchgate.net

Another enzymatic strategy employs vanadium-dependent haloperoxidases for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. nih.govacs.org This process utilizes a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant. nih.govacs.org While these systems are specific to their natural substrates, the principles of enzymatic thioamidation could be harnessed for synthetic purposes. The development of chemoenzymatic strategies, potentially using engineered enzymes with altered substrate specificity, could provide a novel and highly selective route to this compound and its chiral derivatives.

| Enzyme System | Reaction | Mechanism/Key Features | Reference |

| YcfA / YcfC | Thioamidation of guanine (B1146940) nucleotides | Bipartite enzyme system; uses cysteine as sulfur source via an adenylation mechanism. | nih.govresearchgate.net |

| Vanadium-dependent haloperoxidases | Oxidative dimerization of thioamides | Forms 1,2,4-thiadiazoles; uses H₂O₂ and catalytic halide. | nih.govacs.org |

| IscS / TusA / TusBCD / TusE / MnmA | tRNA thioamidation | Multi-protein sulfur relay system starting from cysteine. | nih.gov |

This table details enzyme systems capable of forming or modifying thioamides.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kharagpurcollege.ac.in Key principles include the use of safer solvents, energy efficiency, and catalysis. kharagpurcollege.ac.in

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. kharagpurcollege.ac.inpharmafeatures.com This has led to the development of solvent-free reactions and the use of environmentally benign solvents like water. pharmafeatures.comlucp.netslideshare.net

Solvent-free methods for thioamide synthesis have been developed, offering benefits such as reduced waste, lower energy consumption, and simplified purification. pharmafeatures.comslideshare.net For example, a mild and efficient method for synthesizing thioamides involves reacting aliphatic or aromatic nitriles with thioacetic acid in the presence of calcium hydride under solvent-free conditions at 80°C, affording products in high yields (76–95%). organic-chemistry.org This method tolerates a wide range of functional groups. organic-chemistry.org The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, can also be performed under solvent-free conditions. A one-pot, multicomponent reaction between aldehydes, sulfur, and an amine at 100°C proceeds efficiently without any catalyst or solvent. researchgate.net

Water is an attractive green solvent due to its abundance, non-toxicity, and non-flammability. lucp.net Aqueous synthesis of thioamides has been demonstrated, for instance, by reacting aldehydes and N-substituted formamides with sodium sulfide as the sulfur source in water. organic-chemistry.org Another green protocol uses water to mediate thioamide synthesis from various amines without added energy, catalysts, or other additives. organic-chemistry.org These aqueous and solvent-free approaches represent sustainable and practical alternatives for the synthesis of this compound.

| Method | Reactants | Conditions | Key Green Aspect | Reference |

| Thioamidation | Nitriles, Thioacetic acid, CaH₂ | 80°C, 1-1.5 h | Solvent-free | organic-chemistry.org |

| Willgerodt-Kindler Reaction | Aldehydes, Sulfur, Amines | 100°C, 20-70 min | Solvent-free, catalyst-free | researchgate.net |

| Thioamidation | Aldehydes, N-substituted formamides, Na₂S | Water | Aqueous medium | organic-chemistry.org |

| Thioamidation | Amines, Sulfur | Water, rt | Aqueous, no added energy/catalyst | organic-chemistry.org |

This table showcases green chemistry approaches to thioamide synthesis.

Atom Economy and Waste Minimization in Synthetic Routes

The concept of atom economy, a cornerstone of green chemistry, seeks to maximize the incorporation of all materials used in a process into the final product. researchgate.net This principle is pivotal in designing sustainable synthetic routes that minimize the generation of chemical waste.

Traditional methods for the synthesis of thioamides, including this compound, often involve the use of thionating agents like Lawesson's reagent or phosphorus pentasulfide. A known route to this compound involves the reaction of Cyclopentanecarboxamide with Lawesson's reagent. googleapis.com While effective on a small scale, this method presents challenges in scalability and generates significant phosphorus-containing byproducts, leading to a lower atom economy and creating waste that requires disposal. dtic.mil

To address these shortcomings, more atom-economical approaches have been developed for the synthesis of thioamides. One notable example is the three-component reaction involving alkynes, elemental sulfur, and aliphatic amines. acs.org This method is inherently more atom-economical as it directly combines the three starting materials to form the thioamide product with minimal byproducts.

Another innovative and greener approach involves a thio-Ritter-type reaction. For instance, this compound has been synthesized from cyclopentyl bromide, acetonitrile, and hydrogen sulfide, affording the product in a 65% yield. rsc.org While this method provides a direct route, a thorough analysis of its atom economy and waste profile is necessary to fully assess its environmental footprint.

Solvent selection also plays a crucial role in waste minimization. The use of environmentally benign solvents or solvent-free conditions is highly desirable. Research has demonstrated the synthesis of thioamides in greener media such as a 1:1 mixture of water and ethanol (B145695) or under solvent-free conditions, which significantly reduces the generation of volatile organic compound (VOC) waste. researchgate.net

The following table summarizes different synthetic strategies for thioamides and their implications for atom economy and waste minimization.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Atom Economy/Waste Profile | Reference(s) |

| Thionation of Amide | Cyclopentanecarboxamide | Lawesson's Reagent, Toluene | Lower atom economy due to the formation of phosphorus-based byproducts. | googleapis.com |

| Three-Component Reaction | Alkyne, Elemental Sulfur, Aliphatic Amine | Catalyst-free | High atom economy, as most atoms from the reactants are incorporated into the product. | acs.org |

| Thio-Ritter-type Reaction | Cyclopentyl bromide, Acetonitrile | Nitronium tetrafluoroborate, Hydrogen sulfide | Moderate to good yield; waste includes salts and unreacted starting materials. | rsc.org |

| Green Solvent Synthesis | Aldehydes, Amines, Sulfur | Water:Ethanol (1:1) | Reduces use of hazardous organic solvents, minimizing solvent waste. | researchgate.net |

Development of Sustainable Catalytic Systems

The development of catalytic systems that are efficient, selective, and reusable is a key aspect of sustainable chemistry. Catalysts can significantly lower the energy requirements of a reaction and enable the use of more environmentally friendly reaction pathways.

While specific catalytic systems for the direct synthesis of this compound are not extensively documented, research on the synthesis of aliphatic and other thioamides provides valuable insights into potential sustainable catalytic approaches.

One promising strategy involves the use of organocatalysts. For example, imidazole has been employed as an effective organocatalyst for the synthesis of thioamides from aliphatic amines, aldehydes, and sulfur in a water-ethanol mixture. researchgate.net This approach avoids the use of potentially toxic and expensive metal catalysts.

The use of deep eutectic solvents (DESs) as both the reaction medium and catalyst represents another significant advancement. rsc.orgresearchgate.net A choline (B1196258) chloride-urea based DES has been successfully used for the synthesis of a variety of thioamides from aldehydes or ketones, amines, and elemental sulfur. rsc.orgresearchgate.net This method offers several advantages, including mild reaction conditions, the absence of additional catalysts, and the potential for solvent recycling, all of which contribute to a more sustainable process. rsc.orgresearchgate.net

Heterogeneous catalysts are also being explored to facilitate easier separation and recycling, thereby reducing waste. Although not specifically applied to this compound yet, the development of such catalysts for thioamide synthesis is an active area of research.

The table below highlights some sustainable catalytic systems developed for thioamide synthesis, which could potentially be adapted for the production of this compound.

| Catalytic System | Catalyst Type | Reaction | Advantages | Reference(s) |

| Imidazole in Water/Ethanol | Organocatalyst | Aldehyde + Amine + Sulfur → Thioamide | Metal-free, greener solvent system, good to excellent yields. | researchgate.net |

| Deep Eutectic Solvent (DES) | DES (e.g., Choline chloride-urea) | Ketone/Aldehyde + Amine + Sulfur → Thioamide | Catalyst-free, biodegradable solvent, mild conditions, recyclable. | rsc.orgresearchgate.net |

Advanced Spectroscopic and Analytical Characterization of Cyclopentanecarbothioamide

Elucidation of Molecular Structure through Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution and the solid state. For a molecule such as Cyclopentanecarbothioamide, with its combination of a flexible aliphatic ring and a polar thioamide group, advanced NMR techniques would be indispensable for a complete structural and dynamic characterization.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. chemicalbook.com For this compound, an HSQC spectrum would show correlations between each proton and the carbon it is bonded to, allowing for the straightforward assignment of the cyclopentyl methylene (B1212753) (-CH₂) groups and the methine (-CH) group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include correlations from the protons on the cyclopentyl ring to the thioamide carbon (C=S), confirming the attachment of the ring to the thioamide group.

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment provides information about the spatial proximity of protons, irrespective of their bonding connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å). This would be vital for determining the preferred conformation of the cyclopentyl ring and the orientation of the thioamide group relative to the ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HSQC Correlation | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|---|

| C=S | - | ~205 | - | H1, H2/H5 | - |

| C1 (CH) | ~3.0-3.5 | ~50-55 | H1 ↔ C1 | H1 ↔ C=S, C2/C5 | H1 ↔ H2/H5, H-N |

| C2/C5 (CH₂) | ~1.6-2.0 | ~30-35 | H2/H5 ↔ C2/C5 | H2/H5 ↔ C1, C3/C4 | H2 ↔ H3, H5 ↔ H4 |

| C3/C4 (CH₂) | ~1.5-1.8 | ~25-30 | H3/H4 ↔ C3/C4 | H3/H4 ↔ C2/C5 | H3 ↔ H4, H2 ↔ H5 |

Note: Chemical shifts are highly dependent on the solvent used.

In the solid state, where molecular motion is restricted, solid-state NMR (ssNMR) can provide detailed information about the molecular structure, packing, and intermolecular interactions, such as hydrogen bonding. For this compound, ssNMR would be instrumental in identifying and characterizing different crystalline forms (polymorphs). Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra. The chemical shifts in the solid state can differ from those in solution, and these differences can provide insights into the effects of crystal packing and intermolecular hydrogen bonds involving the thioamide N-H protons and the sulfur atom.

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the "envelope" and "twist" forms. Dynamic NMR studies, which involve recording spectra at variable temperatures, can be used to study these conformational changes. At room temperature, the interconversion between conformers is typically fast on the NMR timescale, resulting in averaged signals for the cyclopentyl protons and carbons. As the temperature is lowered, this interconversion can be slowed down, potentially leading to the decoalescence and sharpening of signals for individual conformers. By analyzing the line shapes at different temperatures, the energy barriers for ring inversion and rotation around the C1-(C=S) bond could be determined.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as specific bonds and groups of bonds have characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The thioamide group has several characteristic IR absorption bands, often referred to as "thioamide bands," which arise from complex mixtures of C-N stretching, N-H bending, and C=S stretching vibrations. Unlike the distinct C=O stretch in amides (around 1660 cm⁻¹), the C=S stretch in thioamides is heavily coupled with other vibrations. nih.gov

Table 2: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H stretching | 3350 - 3150 | Asymmetric and symmetric stretching of the -NH₂ group. Often appears as two distinct bands. |

| C-H stretching | 3000 - 2850 | Stretching vibrations of the C-H bonds in the cyclopentyl ring. |

| Thioamide II band | 1550 - 1480 | Primarily N-H bending coupled with C-N stretching. |

| CH₂ scissoring | ~1450 | Bending vibration of the methylene groups in the cyclopentyl ring. |

| Thioamide III band | 1400 - 1300 | Primarily C-N stretching. |

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often give rise to strong Raman signals.

For this compound, the C=S stretching vibration, although coupled, is expected to produce a relatively strong and characteristic band in the Raman spectrum, making it a useful tool for identifying the thioamide functionality. The C-C and C-H vibrations of the cyclopentane ring would also be clearly visible, providing a "fingerprint" for the aliphatic part of the molecule. The high molecular specificity of Raman spectroscopy makes it an excellent tool for identifying polymorphs, as subtle changes in crystal structure can lead to noticeable shifts in the Raman spectrum. researchgate.net

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Description |

|---|---|---|

| C-H stretching | 3000 - 2850 | Symmetric and asymmetric C-H stretching of the cyclopentyl ring. |

| CH₂ scissoring/twisting | 1470 - 1250 | Bending and twisting modes of the methylene groups. |

| C-C stretching | 1100 - 800 | "Breathing" and stretching modes of the cyclopentane ring skeleton. |

Attenuated Total Reflectance (ATR-FTIR) for Surface Analysis

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique used to obtain infrared spectra of the surface of solid or liquid samples. This method is ideal for analyzing this compound in its solid state with minimal sample preparation. The technique relies on the total internal reflection of an infrared beam within a crystal, creating an evanescent wave that penetrates a small depth into the sample placed in contact with the crystal.

For this compound, the ATR-FTIR spectrum would reveal characteristic absorption bands corresponding to the vibrational modes of its functional groups. The primary thioamide group (-CSNH₂) and the cyclopentyl ring would produce a unique spectral fingerprint.

Key expected vibrational frequencies for this compound would include:

N-H Stretching: Primary thioamides typically show two bands in the 3300-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₂ group.

C-H Stretching: The cyclopentyl group would exhibit strong absorption bands in the 2950-2850 cm⁻¹ range due to the symmetric and asymmetric stretching of C-H bonds in the CH₂ groups.

N-H Bending: A strong band around 1650-1600 cm⁻¹ is expected for the scissoring motion of the primary amine.

"Thioamide B" Band: A characteristic band for thioamides, involving coupled C-N stretching and N-H bending vibrations, typically appears in the 1400-1300 cm⁻¹ region.

C=S Stretching: The C=S bond vibration is complex and couples with other vibrations. It contributes to bands in the fingerprint region, often found between 850 cm⁻¹ and 600 cm⁻¹. This is a key difference from its amide analogue, cyclopentanecarboxamide (B1346233), which would show a strong C=O stretch around 1640 cm⁻¹.

The table below presents illustrative data based on the known spectral features of thioacetamide (B46855), a simple primary thioamide. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for this compound | Illustrative Data: Thioacetamide (cm⁻¹) |

| N-H Stretch | 3300 - 3100 | ~3300 |

| C-H Stretch (Cyclopentyl) | 2950 - 2850 | N/A |

| N-H Bend (Scissoring) | 1650 - 1600 | ~1640 |

| C-N Stretch / N-H Bend | 1400 - 1300 | Not specified |

| C=S Stretch (coupled) | 850 - 600 | Not specified |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound and its fragments. For this compound (C₆H₁₁NS), the expected exact mass is 129.0663 g/mol .

ESI is a soft ionization technique that is particularly useful for polar molecules. In positive-ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 130.0741. Depending on the conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. ESI-MS is crucial for determining the molecular weight of the compound with high accuracy. While amide bonds can fragment under certain ESI conditions, it is generally a soft technique designed to keep the molecule intact. uoguelph.carsc.org

GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. uoguelph.cauoguelph.ca It is well-suited for assessing the purity of a this compound sample and identifying any volatile impurities from its synthesis. The sample is vaporized and separated on a GC column based on its boiling point and polarity. The separated components then enter the mass spectrometer, which typically uses a hard ionization technique like Electron Ionization (EI).

Under EI conditions, the this compound molecule would be ionized to form a molecular ion (M⁺˙) at m/z ≈ 129. The high energy of EI would cause this molecular ion to fragment in a predictable manner. Expected fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the cyclopentyl ring and the carbonyl carbon, leading to a cyclopentyl cation ([C₅H₉]⁺, m/z 69) or a [C(=S)NH₂]⁺ fragment (m/z 60).

Loss of the Thioamide Moiety: Fragmentation of the cyclopentyl ring itself, often through the loss of ethene (C₂H₄, 28 Da). docbrown.info

The resulting mass spectrum serves as a chemical fingerprint. The retention time from the GC component combined with the mass spectrum allows for definitive identification and purity assessment. Illustrative GC-MS fragmentation data for the related compound thioacetamide shows a molecular ion at m/z 75 and key fragments at m/z 60 and 42. nih.govspectrabase.com

| Ion | Illustrative m/z (Thioacetamide) | Proposed Fragment (this compound) | Expected m/z |

| [M]⁺˙ | 75 | [C₅H₉CSNH₂]⁺˙ | 129 |

| [M - NH₃]⁺˙ | 58 | [C₆H₈S]⁺˙ | 112 |

| [CSNH₂]⁺ | 60 | [CSNH₂]⁺ | 60 |

| [C₅H₉]⁺ | N/A | [C₅H₉]⁺ | 69 |

Tandem mass spectrometry (MS/MS) is used to further confirm the structure of a compound by isolating a specific ion (typically the molecular ion or protonated molecule) and inducing its fragmentation. The resulting product ions provide detailed structural information.

For this compound, the [M+H]⁺ ion (m/z 130) would be selected in the first mass analyzer. In a collision cell, it would be fragmented by collision-induced dissociation (CID). The resulting fragment ions would then be analyzed in the second mass analyzer. This process helps to piece together the molecule's structure. Key fragmentations would likely confirm the presence of the cyclopentyl ring and the thioamide group, corroborating the fragmentation pathways observed in GC-MS but often with greater detail and from a specific precursor ion. This technique is invaluable for distinguishing between isomers, which might produce similar initial mass spectra.

Advanced Diffraction Techniques for Crystalline Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uni-ulm.decarleton.edu To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.

The analysis of this pattern allows for the precise determination of:

Unit Cell Dimensions: The size and shape of the repeating unit of the crystal lattice.

Bond Lengths and Angles: The precise distances and angles between atoms in the molecule, such as the C=S and C-N bond lengths of the thioamide group and the C-C bond lengths within the cyclopentyl ring. For thioamides, the C=S bond is significantly longer than a C=O bond in an amide. nih.gov

Conformation: The exact spatial orientation of the cyclopentyl ring relative to the thioamide functional group.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing details about hydrogen bonding (e.g., between the N-H donors and C=S acceptors of adjacent molecules) and van der Waals forces.

While this compound is not chiral and thus does not have an absolute configuration, SCXRD provides an unambiguous confirmation of its covalent structure and solid-state conformation. The table below shows illustrative crystal structure data for thioacetamide, determined by SCXRD. rsc.org

| Parameter | Illustrative Data (Thioacetamide) | Expected Information for this compound |

| Crystal System | Monoclinic | To be determined |

| Space Group | P2₁/c | To be determined |

| C=S Bond Length | ~1.71 Å | Precise C=S bond length |

| C-N Bond Length | ~1.32 Å | Precise C-N bond length |

| Hydrogen Bonding | N-H···S interactions forming dimers | Details of intermolecular N-H···S hydrogen bonds and crystal packing |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for characterizing the solid-state nature of a bulk crystalline material like this compound. This method provides a unique "fingerprint" of the crystalline structure, enabling the identification of crystal phases, the determination of crystallinity, and the assessment of phase purity.

In a typical PXRD analysis of this compound, the powdered sample would be irradiated with a monochromatic X-ray beam. The diffraction of X-rays by the crystalline lattice produces a pattern of peaks at various diffraction angles (2θ). The position and intensity of these peaks are characteristic of the compound's specific crystal structure.

Hypothetical PXRD Data for this compound:

The following table represents a hypothetical PXRD pattern for a pure, crystalline form of this compound. This data would be used to identify the compound and assess its purity against a reference standard. Any significant deviation in peak positions or the appearance of additional peaks could indicate the presence of impurities or a different polymorphic form.

| 2θ (°) | Intensity (%) |

| 8.5 | 45 |

| 12.3 | 100 |

| 15.8 | 78 |

| 19.1 | 62 |

| 21.7 | 85 |

| 24.5 | 50 |

| 28.9 | 33 |

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which combine two or more analytical methods, offer a powerful approach for the detailed characterization of complex samples. For this compound, techniques like LC-MS/MS and GC-IR-MS would be invaluable for impurity profiling, metabolite identification, and the analysis of complex mixtures.

LC-MS/MS for Impurity Profiling and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying and quantifying trace-level impurities and potential metabolites of this compound in various matrices. nih.govkhanacademy.org The process involves the separation of components in a liquid sample using high-performance liquid chromatography (HPLC), followed by their ionization and analysis using tandem mass spectrometry.

The initial chromatography step separates this compound from its impurities or metabolites based on their physicochemical properties. The separated compounds are then introduced into the mass spectrometer, where they are ionized. The first mass analyzer (MS1) selects the precursor ion (the molecular ion of the compound of interest), which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass analyzer (MS2), producing a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. nih.gov

Hypothetical Impurity Profile of this compound by LC-MS/MS:

This table illustrates a hypothetical impurity profile that could be generated for a sample of this compound. The retention time, precursor ion (m/z), and key fragment ions provide the necessary information to identify and quantify potential impurities.

| Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Putative Identification |

| 3.2 | 144.2 | 111.1, 83.1, 59.0 | Cyclopentanecarboxamide |

| 4.5 | 129.2 | 96.1, 69.1 | Cyclopentanecarbonitrile |

| 5.8 | 143.2 | 110.1, 83.1, 59.0 | This compound |

| 6.1 | 159.2 | 126.1, 83.1, 59.0 | Oxidized Metabolite |

GC-IR-MS for Complex Mixture Analysis

For the analysis of volatile and semi-volatile compounds in complex mixtures containing this compound, Gas Chromatography-Infrared-Mass Spectrometry (GC-IR-MS) would be a powerful tool. This hyphenated technique combines the separation capabilities of gas chromatography with the structural information provided by both infrared spectroscopy and mass spectrometry.

In a GC-IR-MS system, the sample is first vaporized and separated into its individual components by the gas chromatograph. As each component elutes from the GC column, it passes through an infrared cell, where its IR spectrum is recorded. This provides information about the functional groups present in the molecule. Subsequently, the component enters the mass spectrometer, which provides data on its molecular weight and fragmentation pattern.

The combination of retention time from GC, the "fingerprint" IR spectrum, and the mass spectrum provides a high degree of confidence in the identification of unknown components in a mixture. This technique would be particularly useful for analyzing reaction byproducts or degradation products of this compound.

Hypothetical GC-IR-MS Data for a Byproduct in this compound Synthesis:

| Retention Time (min) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) | Compound Identification |

| 7.3 | 2950, 2250 (C≡N), 1450 | 128 (M+), 95, 68 | Cyclopentanecarbonitrile |

Computational Chemistry and Theoretical Investigations of Cyclopentanecarbothioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals, energy levels, and the prediction of chemical reactivity.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. orientjchem.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate approach to determining molecular properties.

For Cyclopentanecarbothioamide, DFT calculations can be employed to visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity. The HOMO typically indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

A hypothetical DFT analysis of this compound would likely reveal a significant localization of the HOMO on the sulfur and nitrogen atoms of the thioamide group, owing to their lone pairs of electrons. Conversely, the LUMO would be expected to be distributed over the carbon-sulfur pi-system.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

For a molecule like this compound, high-level ab initio calculations could be used to obtain precise geometric parameters, vibrational frequencies, and thermochemical data. These calculations would serve to benchmark the results from more computationally economical methods like DFT and provide a more definitive understanding of the molecule's intrinsic properties.

Computational Studies of Tautomerism and Isomerism

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules containing a thioamide group. This compound can potentially exist in a thione-thiol tautomeric equilibrium. Computational studies are invaluable in determining the relative stabilities of these tautomers. semanticscholar.orgscispace.com

By calculating the energies of the thione and thiol forms of this compound using methods like DFT or ab initio calculations, it is possible to predict which tautomer is more stable and by how much. The calculations can also model the transition state connecting the two tautomers, providing insight into the energy barrier for their interconversion. It is generally observed that for simple thioamides, the thione form is energetically more favorable.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape and interactions with its environment over time. mdpi.comnih.govmdpi.com

Simulations of this compound in Different Solvation Environments

The behavior and properties of a molecule can be significantly influenced by its surrounding solvent. MD simulations can model this compound in various solvation environments, such as in water or a non-polar organic solvent. These simulations track the trajectories of all atoms in the system over time, providing a detailed picture of the solute-solvent interactions.

By analyzing these simulations, one can determine the radial distribution functions of solvent molecules around specific atoms of this compound, revealing the structure of the solvation shells. This information is crucial for understanding the molecule's solubility and how the solvent might influence its conformational preferences and reactivity.

Analysis of Intramolecular Hydrogen Bonding and Conformational Dynamics

The cyclopentane (B165970) ring in this compound is not planar and can adopt various puckered conformations, such as the envelope and half-chair forms. The flexibility of the cyclopentane ring, coupled with the rotation around the C-C and C-N bonds of the side chain, leads to a complex conformational landscape.

MD simulations are particularly well-suited to explore these conformational dynamics. nih.gov By simulating the molecule over a sufficient timescale, it is possible to observe transitions between different conformations and to identify the most stable or populated conformational states.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Protein-Ligand Docking and Molecular Dynamics for Biological Interactionsnih.gov

Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov For this compound, docking simulations can elucidate how it fits within the active site of a receptor, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The thioamide moiety is of particular interest, as the nitrogen atom can act as a hydrogen bond donor, while the sulfur atom, with its larger van der Waals radius compared to oxygen, can form unique interactions and act as a hydrogen bond acceptor. nih.govmdpi.com The cyclopentane ring typically engages in hydrophobic interactions with nonpolar amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational approach that aims to correlate the chemical structure of compounds with their biological activities through mathematical models. nih.gov These models are instrumental in predicting the activity of novel compounds and optimizing known ones. neuraldesigner.com

The development of a QSAR model for a series of compounds related to this compound begins with the compilation of a dataset containing structurally diverse molecules and their experimentally determined biological activities. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated to quantify its structural and physicochemical properties.

A typical QSAR model can be represented by a linear or non-linear equation that links these descriptors to the biological activity. The goal is to create a statistically robust model with high predictive power. nih.gov The quality of a QSAR model is assessed using various statistical metrics, such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which measures its predictive ability. nih.gov A well-validated model can then be used to predict the activity of new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing.

Table 1: Illustrative Data for a Hypothetical QSAR Model

This table provides an example of the type of data used to build a QSAR model. It includes hypothetical analogs of this compound, their experimental biological activity (e.g., IC₅₀), and calculated molecular descriptors.

| Compound ID | Structure | Experimental Activity (IC₅₀, µM) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| 1 | This compound | 15.2 | 1.85 | 129.22 | 53.4 |

| 2 | N-Methylthis compound | 10.5 | 2.15 | 143.25 | 53.4 |

| 3 | 3-Methylthis compound | 12.8 | 2.25 | 143.25 | 53.4 |

| 4 | N-Phenylthis compound | 5.1 | 3.50 | 205.31 | 53.4 |

| 5 | Cyclohexanecarbothioamide | 20.4 | 2.20 | 143.25 | 53.4 |

Note: Data is hypothetical and for illustrative purposes only.

The analysis of a developed QSAR model allows for the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors provide crucial insights into the structural features required for a compound to be active. For thioamide-containing compounds, key descriptors often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charges on the thioamide nitrogen and sulfur atoms, electronegativity, and dipole moment. The electronic nature of the thioamide group is critical for forming hydrogen bonds and other electrostatic interactions with the target protein. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and specific shape indices can be important. For this compound, the conformation and bulk of the cyclopentane ring can influence how well the molecule fits into a binding pocket. acs.org

Hydrophobic Descriptors: Lipophilicity, commonly quantified by LogP (the logarithm of the partition coefficient between octanol and water), is a critical descriptor. The cyclopentane group contributes significantly to the molecule's hydrophobicity, which is often crucial for crossing cell membranes and engaging in hydrophobic interactions with the receptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Identifying these key descriptors helps medicinal chemists understand the structure-activity relationship and guides the rational design of new derivatives with improved potency. neuraldesigner.com

In recent years, machine learning (ML) has become a powerful tool in QSAR modeling, often outperforming traditional statistical methods. neuraldesigner.comdromicslabs.com ML algorithms can handle complex, high-dimensional data and are particularly adept at capturing non-linear relationships between molecular descriptors and biological activity. nih.govnih.gov

Commonly used ML techniques in QSAR include:

Support Vector Machines (SVM): Effective for both classification (active vs. inactive) and regression (predicting a specific activity value) problems.

Random Forests (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): These models, inspired by the human brain, can learn highly complex patterns in data and are particularly useful for large datasets. neuraldesigner.com

The integration of ML into QSAR allows for the development of more robust and predictive models, accelerating the drug discovery process by more accurately identifying promising lead compounds. nih.govacs.org

Mechanistic Investigations of Cyclopentanecarbothioamide Reactions

Reaction Kinetics and Thermodynamics

The rates and energy changes associated with chemical reactions are fundamental to understanding their feasibility and progression. For thioamides, these parameters are influenced by the electronic and steric nature of the substituents on the thioamide core.

The rate of a chemical reaction is quantified by its rate constant (k), while the minimum energy required for the reaction to occur is the activation energy (Ea). These parameters are typically determined by monitoring the change in concentration of reactants or products over time at various temperatures and fitting the data to the Arrhenius equation.

For instance, the kinetics of thiazole (B1198619) formation from thioamides and α-halo ketones have been studied, revealing second-order rate constants. orientjchem.orgresearchgate.net In a kinetic investigation of the reaction between Thiobenzamide and 3-chloroacetylacetone, the activation energy was determined to be 48.82 kJ/mol/K. orientjchem.orgresearchgate.net Another study on the Eschenmoser coupling reaction involving S-alkylated secondary thioamides found an activation energy of approximately 91 kJ/mol, indicating that higher temperatures are necessary for this transformation. beilstein-journals.org

Table 1: Illustrative Rate Constants and Activation Energies for a Hypothetical Reaction of Cyclopentanecarbothioamide

| Temperature (K) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 298 | 1.2 x 10⁻³ | 65 |

| 308 | 2.5 x 10⁻³ | 65 |

| 318 | 5.1 x 10⁻³ | 65 |

| 328 | 1.0 x 10⁻² | 65 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide insight into the energy changes and spontaneity of a reaction. For thioamide reactions, these can be determined experimentally or through computational chemistry.

A study on the thiol-catalyzed formation of thioformamide (B92385) calculated the Gibbs free energy of reaction (ΔGᵣ°) to be 23.593 kJ mol⁻¹ for the formation of thioformic acid. nih.gov In the kinetic study of thiazole formation, a negative entropy of activation (ΔS*) was observed, suggesting a more ordered, rigid transition state, which is expected when two reactant molecules combine. researchgate.neteurekaselect.com

This table is for illustrative purposes only and does not represent experimental data for this compound.

Elucidation of Reaction Intermediates

Reaction intermediates are transient species formed during the conversion of reactants to products. Identifying these intermediates is key to understanding the reaction pathway.

Modern spectroscopic techniques, such as transient absorption spectroscopy, can be used to detect and characterize short-lived intermediates. nih.govminsky.ai For thioamide reactions, computational methods like Density Functional Theory (DFT) are often employed to predict the structures and energies of potential intermediates. For example, in the silver-promoted coupling of thioamides with carboxylates, an isoimide (B1223178) intermediate has been proposed based on DFT calculations. researchgate.net

Trapping experiments involve adding a substance that will react specifically with a suspected intermediate, thus providing indirect evidence for its existence. For instance, in a proposed radical mechanism for a thioamidation reaction, the use of radical scavengers was shown to inhibit the reaction, supporting the involvement of radical intermediates. nih.gov

Catalytic Mechanisms and Reaction Pathways

Many reactions of thioamides are facilitated by catalysts, which provide an alternative reaction pathway with a lower activation energy.

The hydrolysis of thioamides can be promoted by gold(III) bromides. Kinetic studies suggest the rapid formation of an S-amide–gold(III) adduct, which then slowly decomposes to the corresponding amide. rsc.orgrsc.org In another example, the hydrogenation of thioamides to amines can be catalyzed by a ruthenium complex, with the proposed mechanism involving the regeneration of a Ru-H species. acs.org

The Willgerodt-Kindler reaction, a method for preparing thioamides, is proposed to proceed through a series of intermediates, and its mechanism has been a subject of study. chemrxiv.orgresearchgate.net Furthermore, the transamidation of thioamides can be achieved through a transition-metal-free N–C(S) transacylation process, which involves the nucleophilic addition of an amine to an activated thioamide. nih.gov

Mechanistic Studies of Metal-Catalyzed Thioamide Formation

Metal catalysts, particularly those based on copper and rhodium, have been employed in the synthesis of thioamides, often proceeding through well-defined catalytic cycles. While specific studies on this compound are limited, plausible mechanisms can be inferred from investigations of analogous thioamide syntheses.

A general proposed catalytic cycle for a copper-catalyzed synthesis of this compound from cyclopentanecarboxamide (B1346233) and a sulfur source, such as elemental sulfur, would likely involve the following key steps:

Oxidative Addition: The catalytic cycle may initiate with the oxidative addition of a copper(I) complex to the sulfur source.

Ligand Exchange: The cyclopentanecarboxamide would then coordinate to the copper center, possibly displacing another ligand.

Thionation: The crucial thionation step involves the transfer of a sulfur atom to the carbonyl carbon of the amide. This is often the rate-determining step and can be influenced by the nature of the ligands on the copper catalyst.

Reductive Elimination: The final step is the reductive elimination of this compound, regenerating the active copper(I) catalyst, which can then enter another catalytic cycle.

In some instances, rhodium and copper catalysts have been used in concert for reactions such as [4 + 1]-annulation of thioamides with carbenoid precursors, leading to the formation of dihydrothiophenes. rsc.org While not a direct synthesis of this compound, these studies provide insight into the reactivity of the thioamide functional group in the presence of metal catalysts.

Investigation of Organocatalytic Reaction Cycles

Organocatalytic and catalyst-free methods for the synthesis of thioamides are gaining prominence due to their cost-effectiveness and reduced metal contamination. A common approach is the Willgerodt–Kindler reaction, which can be adapted for the synthesis of this compound from cyclopentyl methyl ketone, an amine, and elemental sulfur.

The mechanism of the Willgerodt–Kindler reaction is complex and believed to proceed through several intermediates. A simplified proposed mechanism involves:

Imine Formation: The reaction of cyclopentyl methyl ketone with a secondary amine (e.g., morpholine) forms an enamine intermediate.

Sulfuration: The enamine then reacts with elemental sulfur to form a thioaldehyde.

Rearrangement and Hydrolysis: Subsequent rearrangement and hydrolysis steps lead to the formation of the final thioamide product.

Control experiments in similar systems have shown that the reaction between an aldehyde and sulfur powder alone does not yield a product, whereas the reaction of an aldehyde and an amine forms an imine, which can then react with sulfur to produce the thioamide. rsc.org This highlights the crucial role of the amine in activating the carbonyl compound.

Some catalyst-free systems utilize water as a medium, where it is believed to play a vital role in bringing the reactants together and facilitating the formation of polysulfide intermediates. nih.gov

Role of Solvents and Additives in Reaction Mechanisms

Solvents:

Deep Eutectic Solvents (DES): Green and sustainable deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have been shown to act as both the reaction medium and a catalyst in thioamide synthesis. rsc.org These solvents can enhance the reactivity of the starting materials and simplify product isolation.

Water: In some catalyst-free protocols, water has been identified as a crucial component, mediating the reaction and enabling the formation of key intermediates. nih.gov

Aprotic Polar Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) have been used in microwave-assisted Kindler reactions to accelerate the synthesis of thioamides. organic-chemistry.org

Additives:

Bases: In certain protocols, bases such as potassium carbonate (K2CO3) are used to promote the reaction, likely by deprotonating a reactant or activating the sulfur source. nih.gov

Liquid-Assisted Grinding (LAG): In mechanochemical synthesis, liquid additives are used to facilitate the reaction. The choice of additive can have a significant impact on the reaction yield.

The following interactive data table illustrates the effect of different liquid additives on the yield of a thionation reaction of benzamide, a model substrate, using Lawesson's reagent under mechanochemical conditions. researchgate.net

Table 1: Effect of Liquid Additives on the Thionation of Benzamide

| Entry | Additive (1 mL) | η (mL/mg) | Yield (%) |

| 1 | Chloroform | 2.5 | 31.2 |

| 2 | Tetrahydrofuran (B95107) | 2.5 | 96.0 |

| 3 | Acetonitrile | 2.5 | 88.4 |

| 4 | None (Neat) | 0 | 19.9 |

η represents the ratio of the solvent additive in mL over the weight of the reactants in mg.

This data demonstrates that tetrahydrofuran is a highly effective additive for this particular mechanochemical thionation, significantly enhancing the product yield compared to other solvents or neat grinding conditions. researchgate.net Such findings are crucial for optimizing the synthesis of thioamides like this compound under solvent-minimized conditions.

Biological and Biochemical Research on Cyclopentanecarbothioamide

Target Identification and Validation

The unique structural features of Cyclopentanecarbothioamide suggest its potential to interact with various biological targets. Research into compounds with similar moieties has revealed inhibitory activity against several key protein classes.

Investigation of Protein Kinase Inhibition by this compound Derivatives

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The thioamide group, a key feature of this compound, has been incorporated into various protein kinase inhibitors. Thioamide-containing compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are central to cell cycle regulation. nih.gov For instance, a series of piperazine N-thioamide derivatives have been synthesized and investigated as potential agents against pancreatic cancer. nih.gov

Furthermore, the thioamide moiety has been identified in potent inhibitors of other kinases. A notable example is A-83-01, a thioamide that acts as a potent inhibitor of the TGF-β type I receptor superfamily activin-like kinases ALK4, ALK5, and ALK7. tcichemicals.com Inhibition of these kinases by A-83-01 prevents the phosphorylation of Smad2/3, thereby attenuating TGF-β-mediated cellular responses. tcichemicals.com Thiazole (B1198619) derivatives, which can be considered structurally related to the thioamide functional group in terms of their sulfur and nitrogen content, have also been extensively studied as inhibitors of various protein kinases. rsc.org

Table 1: Examples of Thioamide-Containing Protein Kinase Inhibitors

| Compound Class | Target Kinase(s) | Observed Effect |

| Piperazine N-thioamide derivatives | Cyclin-Dependent Kinases (CDKs) | Potential anti-pancreatic cancer activity nih.gov |

| A-83-01 | ALK4, ALK5, ALK7 | Inhibition of Smad2/3 phosphorylation tcichemicals.com |

| Thioamide-containing compound 15 | ASH1L SET domain | Binds to the ASH1L SET domain nih.gov |

| Compound 32 (TM) | SIRT2 | Potent and specific inhibition, leading to c-Myc degradation nih.gov |

Studies on Retroviral Protease Inhibition

Table 2: Examples of Cyclopentane-Containing HIV-1 Protease Inhibitors

| Inhibitor Feature | Target | Potency (Ki) |

| Cyclopentane (B165970) ring replacing a THF ring | HIV-1 Protease | 1.39 nM nih.gov |

| C3-Amino cyclopentyltetrahydrofuranyl-derived structures | HIV-1 Protease | Low nanomolar IC50 values chemrxiv.org |

Exploration of TrkA Receptor Inhibitory Activity

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a critical role in the development and function of the nervous system. Dysregulation of TrkA signaling has been linked to cancer and pain. While there is no specific research on this compound as a TrkA inhibitor, various small molecules have been developed to target this receptor. selleckchem.comrsc.org The design of TrkA inhibitors often involves creating structures that can fit into the ATP-binding pocket of the kinase domain. Some inhibitors are selective for TrkA, while others are pan-Trk inhibitors, targeting TrkA, TrkB, and TrkC. selleckchem.comnih.gov For instance, GW441756 is a potent and selective inhibitor of TrkA with an IC50 of 2 nM. selleckchem.com The development of such inhibitors is a promising strategy for treating cancers with NTRK gene fusions. mdpi.com

Enzymatic Inhibition and Activation Studies

The thioamide group can influence the enzymatic activity of various other proteins. Thioamide-containing compounds have been investigated as inhibitors of urease, an enzyme important for some pathogenic bacteria. nih.gov Certain thioamide derivatives have shown potent urease inhibitory activity, surpassing that of standard inhibitors. nih.gov The metabolism of thioamides itself is a subject of enzymatic study, with some bacteria capable of degrading thioamides through oxygenase-catalyzed reactions. asm.org This process can lead to the formation of intermediates like thioamide S-oxides. asm.org The substitution of an amide with a thioamide can also impact the enzymatic activity of peptides by altering their conformation. nih.gov

Mechanisms of Biological Action

The potential biological effects of this compound would be dictated by its molecular interactions with biological macromolecules.

Molecular Interactions with Target Proteins and Nucleic Acids

The cyclopentyl group and the thioamide moiety of this compound would govern its interactions with target proteins. The cyclopentyl group, being a hydrophobic moiety, is likely to engage in van der Waals and hydrophobic interactions within the binding pockets of proteins. cambridgemedchemconsulting.com The binding of cyclopentyl-containing compounds can be enthalpically driven, with the cyclopentyl group being clearly observed in X-ray crystallography studies bound to the protein. nih.gov In some cases, the substitution of a cyclohexyl group with a cyclopentyl group has been shown to result in a systematic increase in ligand-protein affinity. mdpi.com